

N-(4-aminophenyl)butanamide as a synthetic building block in organic chemistry

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Compound of Interest

Compound Name: N-(4-aminophenyl)butanamide

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N-(4-aminophenyl)butanamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-aminophenyl)butanamide is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary aromatic amine and an amide functionality, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of more complex molecules with a wide range of biological activities and material properties. This guide provides a comprehensive overview of its synthesis, characterization, and applications as a synthetic building block.

Synthesis of N-(4-aminophenyl)butanamide

The synthesis of **N-(4-aminophenyl)butanamide** can be achieved through two primary routes: the acylation of p-phenylenediamine or the reduction of N-(4-nitrophenyl)butanamide.

Route 1: Acylation of p-Phenylenediamine

This method involves the direct reaction of p-phenylenediamine with a butanoylating agent such as butyryl chloride or butyric anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or butyric acid byproduct.

Route 2: Reduction of N-(4-nitrophenyl)butanamide



This two-step approach first involves the synthesis of N-(4-nitrophenyl)butanamide by acylating 4-nitroaniline with a butanoylating agent. The intermediate nitro compound is then reduced to the desired **N-(4-aminophenyl)butanamide**. This reduction can be accomplished using various methods, including catalytic hydrogenation or metal-acid systems.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminophenyl)butanamide via Acylation of p-Phenylenediamine

 Materials: p-Phenylenediamine, butyryl chloride, triethylamine (TEA), and dichloromethane (DCM).

Procedure:

- Dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled solution with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-(4aminophenyl)butanamide.

Protocol 2: Synthesis of **N-(4-aminophenyl)butanamide** via Reduction of N-(4-nitrophenyl)butanamide



Step A: Synthesis of N-(4-nitrophenyl)butanamide

- Materials: 4-Nitroaniline, butyric anhydride, and pyridine.
- Procedure:
 - In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) in pyridine.
 - Add butyric anhydride (1.2 equivalents) to the solution.
 - Heat the reaction mixture at 60-80 °C for 4-6 hours.
 - After cooling to room temperature, pour the reaction mixture into ice-water.
 - Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-nitrophenyl)butanamide.

Step B: Reduction of N-(4-nitrophenyl)butanamide

- Materials: N-(4-nitrophenyl)butanamide, iron powder, acetic acid, and ethanol/water mixture.
- Procedure:
 - Suspend N-(4-nitrophenyl)butanamide (1.0 equivalent) in a mixture of ethanol and water.
 - Add iron powder (3.0-5.0 equivalents) and a catalytic amount of acetic acid.
 - Heat the mixture to reflux and stir vigorously for 2-4 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
 - Concentrate the filtrate under reduced pressure to remove ethanol.
 - Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-(4-aminophenyl)butanamide.



Physicochemical and Spectroscopic Data

While a dedicated entry with experimental data for **N-(4-aminophenyl)butanamide** is not readily available from all commercial suppliers, the following table summarizes its basic properties and predicted spectroscopic data based on the analysis of structurally similar compounds.

Property	Value
Molecular Formula	C10H14N2O
Molecular Weight	178.23 g/mol
CAS Number	116884-02-7
Appearance	Predicted: Off-white to light brown solid
Melting Point	Not reported
Solubility	Soluble in methanol, ethanol, DMSO, DMF

Spectroscopic Data	Predicted Chemical Shifts (δ ppm) or Wavenumber (cm ⁻¹)
¹ H NMR (400 MHz, DMSO-d ₆)	~9.5 (s, 1H, NH-amide), 7.2-7.4 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 4.9 (s, 2H, NH ₂), 2.1 (t, 2H, -CH ₂ -CO), 1.5 (sextet, 2H, -CH ₂ -), 0.9 (t, 3H, -CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆)	~171 (C=O), ~145 (C-NH ₂), ~128 (C-NH), ~121 (Ar-CH), ~114 (Ar-CH), ~38 (-CH ₂ -CO), ~19 (-CH ₂ -), ~14 (-CH ₃)
IR (KBr, cm ⁻¹)	~3400-3200 (N-H stretching), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), ~1650 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II), ~1600, 1500 (Ar C=C stretching)
Mass Spectrometry (EI)	m/z (%): 178 (M+), 108 ([M-C ₄ H ₆ O]+), 92, 77



Applications as a Synthetic Building Block

N-(4-aminophenyl)butanamide serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the development of bioactive compounds. The primary amino group provides a nucleophilic site for further functionalization, such as amide or sulfonamide bond formation, alkylation, or participation in cyclization reactions to form heterocyclic systems.

Synthesis of DNA Methyltransferase Inhibitors

A notable application of the N-(4-aminophenyl) scaffold is in the design of DNA methyltransferase (DNMT) inhibitors. DNMTs are enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene silencing. Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes. Inhibitors of DNMTs can reverse this process, leading to the re-expression of these critical genes.

Derivatives of N-(4-aminophenyl)benzamide have been synthesized and evaluated as analogues of the known DNMT inhibitor SGI-1027.[2] These syntheses typically involve the coupling of a substituted benzoic acid with an N-(4-aminophenyl) derivative, highlighting the utility of this core structure.

This protocol describes the synthesis of an analogue where a quinoline moiety is coupled to the amino group of an N-(4-aminophenyl)acetamide derivative, which is structurally related to **N-(4-aminophenyl)butanamide**.

- Materials: N-(4-aminophenyl)acetamide, 4-chloroquinoline, and a suitable solvent and base (e.g., N,N-dimethylformamide (DMF) and potassium carbonate).
- Procedure:
 - To a solution of N-(4-aminophenyl)acetamide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
 - Add 4-chloroquinoline (1.1 equivalents) to the mixture.
 - Heat the reaction mixture at 100-120 °C for 12-24 hours.

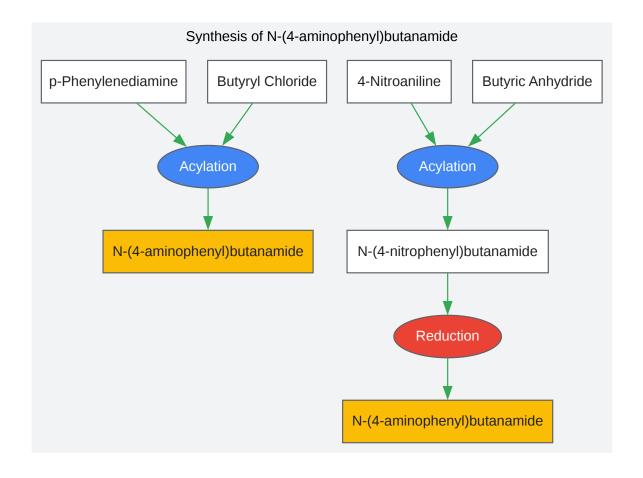


- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and pour it into water.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired N-(4-(quinolin-4-ylamino)phenyl)acetamide.

Logical Relationships and Workflows

The synthesis and application of **N-(4-aminophenyl)butanamide** can be represented in various logical workflows and pathways.

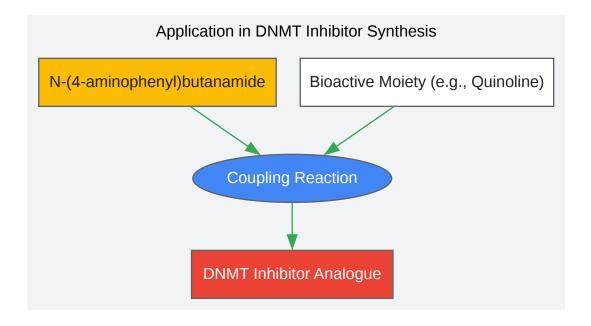




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Caption: Synthetic routes to N-(4-aminophenyl)butanamide.

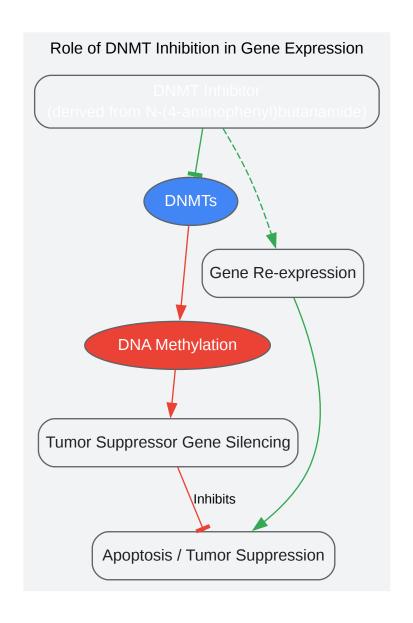




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Caption: General workflow for synthesizing DNMT inhibitors.





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Caption: Simplified signaling pathway of DNMT inhibition.

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References



- 1. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
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